![molecular formula C13H25N B13368720 4-[(4-Methylcyclohexyl)methyl]piperidine](/img/structure/B13368720.png)
4-[(4-Methylcyclohexyl)methyl]piperidine
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Overview
Description
4-[(4-Methylcyclohexyl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 4-methylcyclohexylmethyl group. It is used primarily in research and development, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylcyclohexyl)methyl]piperidine typically involves the reaction of piperidine with 4-methylcyclohexylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylcyclohexyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines .
Scientific Research Applications
4-[(4-Methylcyclohexyl)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Methylcyclohexyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A simpler analog with a similar piperidine ring structure.
N-Methylpiperidine: Another related compound with a methyl group attached to the nitrogen atom of the piperidine ring.
Uniqueness
4-[(4-Methylcyclohexyl)methyl]piperidine is unique due to the presence of the 4-methylcyclohexylmethyl group, which imparts distinct chemical and physical properties.
Biological Activity
4-[(4-Methylcyclohexyl)methyl]piperidine is a piperidine derivative characterized by a six-membered heterocyclic amine structure with a 4-methylcyclohexylmethyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications. Research indicates that it interacts with various biological targets, suggesting therapeutic possibilities.
The synthesis of this compound typically involves nucleophilic substitution of piperidine with 4-methylcyclohexylmethyl chloride under basic conditions. Common solvents include dichloromethane or toluene, with bases like sodium hydroxide or potassium carbonate facilitating the reaction. Continuous flow reactors may enhance yield and purity during industrial applications.
Biological Activity
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : The compound shows potential activity against various bacterial strains, particularly mycobacteria. Its structural similarity to other active compounds enables it to inhibit essential bacterial functions, making it a candidate for further antimicrobial studies .
- Anti-inflammatory Properties : Some derivatives of piperidine have demonstrated anti-inflammatory effects, which could be relevant for developing treatments for inflammatory diseases. The modulation of biological pathways related to inflammation is an area of ongoing research .
The specific mechanisms of action for this compound are still being explored. However, its interactions with enzymes and receptors suggest it may modulate signaling pathways involved in inflammation and microbial resistance.
Comparative Analysis with Similar Compounds
A comparison table highlights the structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-[(4-Methylcyclohexyl)methyl]piperidine | Similar piperidine ring | Different substitution pattern |
4-Methylcyclohexylmethylamine | Lacks the piperidine ring | Simpler structure |
N-Methylpiperidine | Methyl group on nitrogen | Variation in nitrogen substitution |
Case Studies and Research Findings
- Antimicrobial Studies : Research has shown that compounds with similar structures exhibit significant activity against mycobacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 0.05 µg/mL for certain derivatives .
- In Vitro Assessments : In vitro studies have indicated that this compound and its derivatives can reduce inflammatory markers in activated macrophages, suggesting their utility in treating inflammatory conditions .
- Safety and Toxicity Evaluations : Preliminary cytotoxicity studies indicate that this compound exhibits low toxicity against various cell lines, which is promising for its therapeutic application .
Properties
Molecular Formula |
C13H25N |
---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
4-[(4-methylcyclohexyl)methyl]piperidine |
InChI |
InChI=1S/C13H25N/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13/h11-14H,2-10H2,1H3 |
InChI Key |
AYFYFSAYGQIERM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CC2CCNCC2 |
Origin of Product |
United States |
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